Marcfortine A - 75731-43-0

Marcfortine A

Catalog Number: EVT-367559
CAS Number: 75731-43-0
Molecular Formula: C28H35N3O4
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Marcfortine A (C31H38N4O5) is a fungal secondary metabolite belonging to the paraherquamide/marcfortine alkaloid family. [, , , , , , , , ] It was initially isolated from the fungus Penicillium roqueforti, a species known for its role in blue cheese production. [, , ] Structurally similar to paraherquamide A, marcfortine A exhibits potent anthelmintic properties, making it a valuable subject in parasitology and drug discovery research. [, , , , , , ]

Synthesis Analysis

The synthesis of Marcfortine A has been explored through various methods, primarily focusing on its total synthesis and modifications. One notable approach involves the use of Lawesson's agent to chemically modify Marcfortine A, demonstrating its reactivity and potential for further derivatization. In one experiment, a solution of Marcfortine A and Lawesson's agent in toluene was refluxed under nitrogen for three hours, resulting in the formation of modified derivatives .

Additionally, biomimetic synthesis strategies have been employed to construct related compounds, such as Marcfortine C, using intramolecular Diels-Alder reactions. These methods highlight the synthetic versatility of indole alkaloids and their derivatives .

Molecular Structure Analysis

Marcfortine A has a complex molecular structure characterized by a bicyclic core that includes a bicyclo[2.2.2]diazaoctane framework. The structure has been elucidated through X-ray crystallography, revealing specific stereochemical configurations that are critical for its biological activity . The molecular formula of Marcfortine A is C₁₈H₁₉N₃O₄S, indicating the presence of nitrogen and sulfur atoms, which contribute to its unique properties.

Chemical Reactions Analysis

Marcfortine A participates in various chemical reactions that can modify its structure and enhance its biological activity. For instance, it can undergo oxidation and reduction reactions due to the presence of functional groups such as amides and alcohols. These reactions can lead to the formation of new derivatives that may exhibit different pharmacological profiles. The modification with Lawesson's agent mentioned earlier is an example of how chemical transformations can be employed to explore structure-activity relationships within this class of compounds .

Mechanism of Action

The mechanism of action for Marcfortine A is not fully elucidated but is believed to involve interactions with cellular targets that disrupt normal cellular functions. Alkaloids like Marcfortine A often exhibit their effects through inhibition of key enzymes or interference with cellular signaling pathways. Research indicates that related compounds in the same family may exert cytotoxic effects by inducing apoptosis in cancer cells or exhibiting antimicrobial properties against various pathogens .

Physical and Chemical Properties Analysis

Marcfortine A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.42 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but insoluble in water.
  • Melting Point: The melting point has not been extensively documented but is expected to be consistent with other indole alkaloids.

These properties are critical for understanding its behavior in biological systems and its potential applications in medicinal chemistry.

Applications

Marcfortine A has several scientific applications:

  • Research Tool: It serves as a model compound for studying the chemical properties and biological activities of indole alkaloids.
  • Biological Studies: Due to its potential antimicrobial and cytotoxic effects, it is being investigated for use in developing new therapeutic agents against infections and cancer.
  • Synthetic Chemistry: Its unique structure makes it a valuable target for synthetic chemists aiming to develop new methodologies for constructing complex organic molecules .
Introduction to Marcfortine A

Taxonomic Origins: Penicillium roqueforti as a Biosynthetic Source

Marcfortine A is primarily biosynthesized by specific strains of the fungus Penicillium roqueforti, a species historically associated with blue cheese ripening but also prevalent in silage, soil, and decaying organic matter. Significant taxonomic revisions have refined our understanding of its producers:

  • Reclassification of the P. roqueforti Group: Molecular genetic and biochemical profiling led to the splitting of the formerly heterogeneous P. roqueforti species into three distinct species: P. roqueforti (predominantly associated with cheese, silage, and processed foods), P. carneum (associated with meat, cheese, bread, and patulin production), and P. paneum (primarily associated with bread and silage). Marcfortines are consistently reported as metabolites of P. roqueforti sensu stricto [2] [4] [6].
  • Strain Variation and Metabolite Production: Significant differences exist in secondary metabolite profiles among P. roqueforti populations. Cheese-making strains (particularly non-Roquefort types) often show reduced production of certain toxins like PR toxin and mycophenolic acid due to genetic mutations or pathway downregulation. However, marcfortine production appears more consistent across P. roqueforti strains from various environments, including cheese and silage. This contrasts with species like P. carneum and P. paneum, which produce distinct metabolite sets (e.g., patulin, penitrem A, mycophenolic acid, botryodiploidin) but not marcfortines [4] [6].
  • Ecological Adaptations: P. roqueforti thrives in niche environments like cheese and silage due to its tolerance for low oxygen, high carbon dioxide, low pH (down to ~4.9), and high salt concentrations (up to 8%). These stressful conditions may act as triggers for the biosynthesis of secondary metabolites like marcfortine A [5].

Table 1: Taxonomic Classification of Marcfortine A-Producing Fungi

Current Species NamePrimary Ecological NichesKey Secondary Metabolites (Examples)Produces Marcfortine A?
Penicillium roquefortiBlue cheese, silage, processed foodsMarcfortines, PR toxin (and derivatives), Roquefortine C, AndrastinsYes
Penicillium carneumMeat, cheese (sometimes), bread, patulin sourcePatulin, Penitrem A, Mycophenolic acid, BotryodiploidinNo
Penicillium paneumBread, silagePatulin, Botryodiploidin, Festuclavine, Mycophenolic acid (some strains)No

Historical Context: Discovery and Early Structural Characterization (1980–1990s)

The isolation and initial structural elucidation of Marcfortine A marked a significant advancement in understanding complex fungal alkaloids.

  • Discovery and Isolation (1980): Marcfortine A was first isolated in 1980 by Polonsky and coworkers from cultures of Penicillium roqueforti. This discovery was part of a broader effort to characterize the secondary metabolites produced by this economically and toxicologically important fungus [3] [6].
  • Structural Elucidation by X-ray Crystallography: The initial structural characterization, revealing its unprecedented complexity, was achieved primarily through X-ray crystallographic analysis. This technique definitively established the core structure featuring:
  • The signature bicyclo[2.2.2]diazaoctane ring system (characteristic of this alkaloid family).
  • An indole moiety derived from tryptophan.
  • A pipecolic acid-derived unit (distinguishing it from proline-derived analogs like paraherquamides).
  • A sensitive indolopyran or dioxepin ring system [3].
  • Proposed Biosynthetic Hypothesis (1980s-1990s): Early biosynthetic studies proposed that the bicyclo[2.2.2]diazaoctane core common to marcfortines, paraherquamides, brevianamides, and related alkaloids is formed via an intramolecular hetero Diels-Alder (IMDA) reaction. This cyclization was hypothesized to involve a linear precursor containing an azadiene (e.g., a 5-hydroxypyrazine-2(1H)-one) and an isoprenyl group acting as the dienophile. While the enzymatic basis (a putative "Diels-Alderase") remained elusive throughout the 1990s, this biomimetic hypothesis provided a crucial framework for synthetic efforts [1] [3].
  • Synthetic Validation of Biosynthesis: The proposed biosynthetic Diels-Alder cyclization gained strong support from synthetic chemistry in the following decades. Biomimetic total syntheses of marcfortines and related alkaloids (e.g., paraherquamides, stephacidins, notoamides) successfully utilized intramolecular Diels-Alder reactions of azadiene intermediates to construct the bicyclo[2.2.2]diazaoctane core, often with high stereoselectivity favoring the natural syn-configuration observed in marcfortine A. These syntheses demonstrated the chemical feasibility of the proposed biosynthetic pathway [1] [3].

Table 2: Key Milestones in Early Marcfortine A Research

YearMilestoneKey Contributors/MethodSignificance
1980Discovery and IsolationPolonsky et al.First identification of Marcfortine A from P. roqueforti
~1980Initial Structural CharacterizationX-ray Crystallography (Polonsky et al.)Definitive determination of core structure, including bicyclo[2.2.2]diazaoctane and pipecolic acid moiety
1980s-1990sBiosynthetic Hypothesis FormulationPorter, Sammes, Williams, BirchProposal of intramolecular Diels-Alder reaction as key step for bicyclic core formation
1990s-2000sBiomimetic Synthetic ValidationWilliams, Baran, othersLaboratory syntheses demonstrating feasibility of Diels-Alder route to core structure

Classification Within Indole Alkaloids: Relationship to Paraherquamides

Marcfortine A belongs to a significant subclass of fungal natural products classified as prenylated indole alkaloids containing the bicyclo[2.2.2]diazaoctane ring system. Its classification and relationship to the paraherquamides highlight shared biosynthetic origins and structural nuances.

  • Core Structural Family: Marcfortine A is a member of a family of nearly seventy secondary metabolites encompassing eight different families, including:
  • Brevianamides
  • Paraherquamides
  • Stephacidins
  • Notoamides
  • Asperparalines
  • Marcfortines
  • Chrysogenamides
  • MalbrancheamidesAll share the defining bicyclo[2.2.2]diazaoctane scaffold bridging the indole and amino acid-derived portions of the molecule. They are biosynthesized from tryptophan, a cyclic amino acid (proline, pipecolic acid, or derivatives), and one or two isoprene units derived from dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway [1].
  • Distinguishing Feature: Pipecolic Acid vs. Proline: A key structural distinction lies in the cyclic amino acid component:
  • Marcfortines (including Marcfortine A) are uniquely derived from pipecolic acid (a six-membered ring homologue of proline).
  • Paraherquamides, brevianamides, stephacidins, notoamides, asperparalines, and malbrancheamides are derived from proline or proline derivatives (five-membered ring).This difference in the amino acid building block significantly influences the conformational and functional properties of the resulting alkaloids [1] [3].
  • Stereochemical Configuration: The bicyclo[2.2.2]diazaoctane core can exhibit two relative configurations at the bridgehead carbon (C-19 using brevianamide numbering):
  • anti-Configuration (rare): Found in brevianamides, chrysogenamide A, versicolamide B.
  • syn-Configuration (common): Found in marcfortines, paraherquamides, stephacidins, notoamides, asperparalines, malbrancheamides. Marcfortine A possesses the syn-configuration [1].
  • Biosynthetic and Biogenetic Relationships: Marcfortines and paraherquamides share extremely close biosynthetic pathways. Both families:
  • Originate from tryptophan, an isoprene unit, and either proline (paraherquamides) or pipecolic acid (marcfortines).
  • Utilize a common intramolecular Diels-Alder cyclization as the key step forming the bicyclic core.
  • Exhibit potent anthelmintic (anti-parasitic) activity, believed to stem from their ability to target nematode neuromuscular junctions, potentially via modulation of nicotinic acetylcholine receptors or other ion channels [1] [3] [6].
  • Functional Analogs: Due to their shared core structure and mechanism of biosynthesis, marcfortines and paraherquamides are often discussed together as representatives of this pharmaceutically relevant alkaloid class. Synthetic derivatives of both classes (e.g., PNU-141962 derived from paraherquamides/marcfortines) have been explored as potential anthelmintic agents [3] [6].

Key Structural Relationships to Paraherquamides:

  • Shared Core: Bicyclo[2.2.2]diazaoctane ring system formed via proposed intramolecular Diels-Alder reaction.
  • Shared Biosynthetic Precursors: Tryptophan + Isoprene (DMAPP) + Cyclic Amino Acid.
  • Key Structural Difference:
  • Marcfortines: Cyclic amino acid = Pipecolic Acid (6-membered ring).
  • Paraherquamides: Cyclic amino acid = Proline/Proline Derivative (5-membered ring).
  • Shared Bioactivity: Potent anthelmintic activity.
  • Common Stereochemistry: syn-Configuration at the bridgehead of the bicyclic core.

The structural complexity of Marcfortine A, rooted in its fungal origins and intricate biosynthesis, continues to make it a compelling subject for research in natural product chemistry, biosynthesis, and medicinal chemistry, particularly in relation to its close analogs like the paraherquamides.

Properties

CAS Number

75731-43-0

Product Name

Marcfortine A

IUPAC Name

(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26?,27?,28+/m0/s1

InChI Key

KYKUTNUWXQVSSU-OVZJSWOSSA-N

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Synonyms

marcfortine A

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C

Isomeric SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C

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